2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
Overview
Description
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is a synthetic compound that belongs to the class of asparagine derivatives. Asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 2 and a 3-nitrophenyl group attached to the nitrogen atom at position 4 of the asparagine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves the following steps:
Protection of the amino group: The amino group of asparagine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Nucleophilic substitution: The protected asparagine is then subjected to nucleophilic substitution with benzyl bromide to introduce the benzyl group at position 2.
Nitration: The resulting compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at position 3 of the phenyl ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of N2-benzyl-N~4~-(3-aminophenyl)asparagine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating protein synthesis: Affecting the synthesis of proteins by interacting with ribosomes and other cellular machinery.
Altering cellular signaling: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~4~-(3-aminophenyl)asparagine: Similar structure but with an amino group instead of a nitro group.
N~2~-benzyl-N~4~-(4-nitrophenyl)asparagine: Similar structure but with the nitro group at position 4 of the phenyl ring.
Uniqueness
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is unique due to the specific positioning of the benzyl and nitro groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(19-13-7-4-8-14(9-13)20(24)25)10-15(17(22)23)18-11-12-5-2-1-3-6-12/h1-9,15,18H,10-11H2,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHODNKFGFUHGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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